methanone CAS No. 343375-09-7](/img/structure/B2753386.png)
[2-(2-Hydroxyphenyl)-3-furyl](morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2-Hydroxyphenyl)-3-furyl](morpholino)methanone, also known as HFM-1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HFM-1 is a synthetic compound that belongs to the class of furanones and is known to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Aplicaciones Científicas De Investigación
Synthesis Methodologies
Photo-induced Rearrangement for Synthesis : A novel method for the synthesis of (2-hydroxyphenyl)(fused phenyl)methanones, including derivatives similar to "2-(2-Hydroxyphenyl)-3-furylmethanone", was developed. This photo-induced rearrangement does not require transition metal catalysts, oxidants, or additives, using ethanol as a solvent for its cost efficiency and environmental friendliness (Wang et al., 2019).
Therapeutic Applications
Alzheimer's Disease : A study explored synthetic multifunctional amides, starting with 2-Furyl(1-piperazinyl)methanone, as new therapeutic agents for Alzheimer's disease. These compounds showed moderate enzyme inhibitory potentials, mild cytotoxicity, and specific compounds demonstrated significant enzyme inhibition, suggesting potential as templates for drug development against Alzheimer's (Hassan et al., 2018).
Material Science and Nanotechnology
Gold Nanoparticle Synthesis : An organic compound was utilized for the first time in the preparation of gold nanoparticles without a capping agent, indicating a potential role for morpholinomethyl derivatives in material science applications (Roy et al., 2008).
Antimicrobial and Antioxidant Properties
Antimicrobial Agents : The synthesis and evaluation of 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as antibacterial agents were conducted. These compounds displayed significant inhibitory activity against both Gram-negative and Gram-positive bacteria, highlighting their potential as therapeutic agents with mild cytotoxicity (Abbasi et al., 2018).
Propiedades
IUPAC Name |
[2-(2-hydroxyphenyl)furan-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c17-13-4-2-1-3-11(13)14-12(5-8-20-14)15(18)16-6-9-19-10-7-16/h1-5,8,17H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUZTRAOUXNCFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(OC=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Hydroxyphenyl)-3-furyl](morpholino)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-1-benzyl-3-(((4-fluorophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2753303.png)
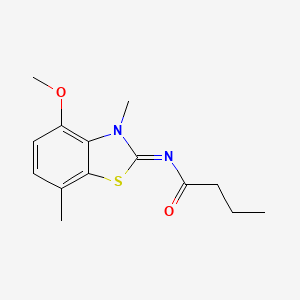
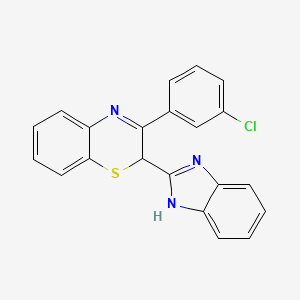

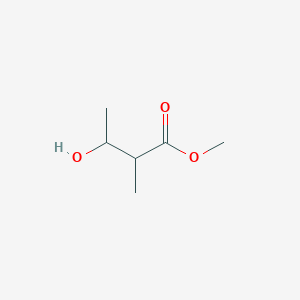
![1-[(2-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxopyridine-3-carboxamide](/img/structure/B2753315.png)

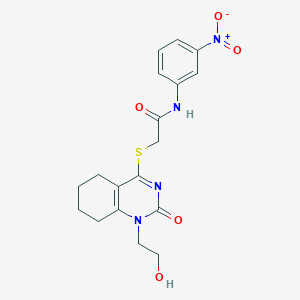
![4-Aminothieno[2,3-d]pyrimidine-2-thiol](/img/structure/B2753319.png)
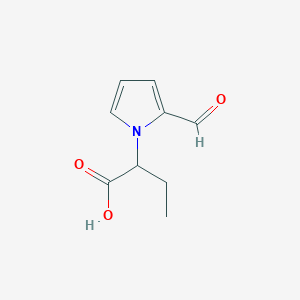

![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2753324.png)

